2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Overview
Description
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by its molecular formula C13H6Cl3F2NO2. This compound features a pyrrole ring substituted with a 2,4-difluorobenzoyl group and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones with ammonia or primary amines
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and specific solvents to facilitate the reactions. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the original functional groups are replaced by other groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Industry: : It can be used in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other trichloro-substituted pyrroles and benzoyl derivatives. Similar compounds include:
2,2,2-Trichloro-1-(4-benzoyl-1H-pyrrol-2-yl)-1-ethanone
2,2,2-Trichloro-1-(4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl)-1-ethanone
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)10-3-6(5-19-10)11(20)8-2-1-7(17)4-9(8)18/h1-5,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQSOYOMGYNKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163777 | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-93-3 | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338403-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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